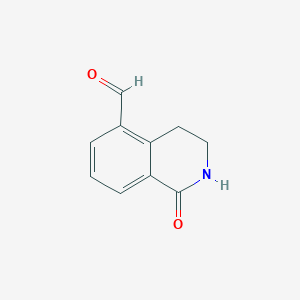

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing both a six-membered benzene ring and a five-membered nitrogen-containing ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Mécanisme D'action

Target of Action

1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a structural motif of various natural products and therapeutic lead compounds . It is related to inhibitors of WNV protease and molecules having selective central nervous system (CNS) action . Therefore, its primary targets could be the WNV protease and CNS receptors.

Mode of Action

It is known that the compound can act as a precursor for various alkaloids displaying multifarious biological activities . The compound might interact with its targets, such as WNV protease and CNS receptors, leading to changes in their function.

Biochemical Pathways

For instance, N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents , suggesting that this compound might also affect neuroinflammatory pathways.

Result of Action

For instance, it might inhibit WNV protease activity and modulate CNS receptor function .

Analyse Biochimique

Biochemical Properties

Thiq-based compounds, which 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a part of, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiq-based compounds have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves the reaction of homophthalic anhydride with imines . This reaction allows for the closure of the isoquinoline ring in one step, introducing desired pharmacophore groups at specific positions . Another common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit potential anticancer properties. The compound 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications of the isoquinoline scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines .

PARP Inhibitors

Recent studies have focused on developing inhibitors targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold has been utilized to design novel PARP inhibitors, demonstrating promising in vitro activity. For example, a study reported that specific derivatives exhibited over 85% inhibition of PARP1 at 1 µM concentration, suggesting their potential as therapeutic agents for cancers associated with DNA repair deficiencies .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective properties. Research indicates that certain compounds within this class can modulate neurotransmitter systems and exhibit antioxidant activities. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural features of this compound may contribute to its neuroprotective effects by influencing receptor interactions and neuroinflammation pathways.

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex molecular frameworks. For instance, it can be utilized in the synthesis of various heterocyclic compounds through reactions such as condensation and cyclization .

Synthesis of Novel Derivatives

The compound has been employed in the synthesis of novel derivatives with enhanced biological activities. Researchers have explored the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines by reacting it with different electrophiles under various conditions. These derivatives are being assessed for their pharmacological properties and potential therapeutic applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Development of PARP Inhibitors

In a recent study published in Nature, researchers synthesized a series of 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives aimed at inhibiting PARP enzymes. The lead compound demonstrated an IC50 value of 156 nM against PARP1 and showed efficacy in preclinical models of breast cancer with BRCA mutations .

Case Study 2: Neuroprotective Screening

A screening study evaluated various tetrahydroisoquinoline derivatives for neuroprotective effects against oxidative stress-induced neuronal cell death. Compounds derived from this compound exhibited significant protective effects in vitro and were further tested in animal models .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline: These compounds have similar structural features but differ in the substitution pattern.

1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of the aldehyde group at the 5-position.

1,2,3,4-tetrahydroisoquinoline: The parent compound without the carbonyl group, which serves as a precursor for various derivatives.

Uniqueness

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a carbonyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for research and development .

Activité Biologique

1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of a six-membered benzene ring and a five-membered nitrogen-containing ring. This unique arrangement contributes to its reactivity and biological properties.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been studied for its potential to inhibit West Nile Virus (WNV) protease activity. A study identified derivatives based on this compound that showed promise as WNV protease inhibitors without affecting mammalian serine proteases, suggesting selectivity in its action .

Neuroprotective Effects

The compound has also been linked to neuroprotective effects. THIQ derivatives have been reported to act as antineuroinflammatory agents. These compounds may modulate central nervous system (CNS) receptor functions and inhibit neuroinflammatory pathways, making them potential candidates for treating neurodegenerative disorders .

Antiparasitic Activity

In vitro studies have demonstrated the antiparasitic activity of THIQ derivatives against resistant strains of Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of this compound in developing new treatments for parasitic infections .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in viral replication and inflammation.

- Receptor Modulation : It may interact with CNS receptors to exert neuroprotective effects.

- Gene Expression Changes : The compound could influence gene expression related to inflammatory responses and neuronal survival .

Research Findings and Case Studies

Propriétés

IUPAC Name |

1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNFGLXEXFMRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC(=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.